diphenyl (4-chlorophenyl)amidophosphate

Description

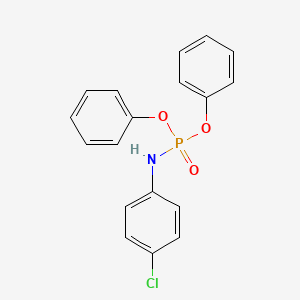

Diphenyl (4-chlorophenyl)amidophosphate (CAS: 16182-00-6) is an organophosphorus compound with the molecular formula C₁₈H₁₅ClNO₅PS and a molecular weight of 423.81 g/mol . Its structure features a central phosphorus atom bonded to two phenyl groups, a 4-chlorophenylsulfonylamido group, and an oxygen atom (Figure 1). Key physicochemical properties include:

- Boiling Point: 541.7 ± 52.0 °C (predicted)

- Density: 1.429 ± 0.06 g/cm³ (predicted)

- pKa: 0.13 ± 0.40 (predicted) .

The 4-chlorophenyl substituent likely enhances its stability and electron-withdrawing properties, making it relevant in agrochemical or polymer research.

Properties

IUPAC Name |

4-chloro-N-diphenoxyphosphorylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClNO3P/c19-15-11-13-16(14-12-15)20-24(21,22-17-7-3-1-4-8-17)23-18-9-5-2-6-10-18/h1-14H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZFCNRDOIPTRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(NC2=CC=C(C=C2)Cl)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClNO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Agricultural Applications

Herbicides and Insecticides:

Diphenyl (4-chlorophenyl)amidophosphate derivatives are explored for their efficacy as herbicides and insecticides. Research indicates that these compounds can inhibit specific enzymes in target pests, leading to their death while minimizing harm to non-target organisms.

| Compound | Application | Mechanism |

|---|---|---|

| This compound | Herbicide | Inhibition of acetolactate synthase |

| This compound derivatives | Insecticide | Disruption of chitin synthesis |

Case Study:

A study conducted on the efficacy of diphenyl amidophosphate derivatives demonstrated a significant reduction in weed populations when applied at optimal concentrations. The results indicated that these compounds could serve as effective alternatives to traditional herbicides, reducing environmental impact while maintaining agricultural productivity .

Pharmaceutical Applications

Drug Development:

The compound has been investigated for its potential use in drug development, particularly as an intermediate in the synthesis of bioactive molecules. Its ability to form stable complexes with various biological targets makes it a candidate for further exploration.

| Application | Target | Outcome |

|---|---|---|

| Intermediate for drug synthesis | Antimicrobial agents | Enhanced activity against resistant strains |

| Modulator in enzyme activity | Kinase inhibitors | Potential for cancer therapy |

Case Study:

Research highlighted the synthesis of novel antimicrobial agents utilizing this compound as an intermediate. The resulting compounds exhibited enhanced activity against multi-drug resistant bacterial strains, showcasing the compound's versatility in pharmaceutical applications .

Material Science Applications

Polymer Chemistry:

In material science, this compound is used as a flame retardant additive in polymers. Its incorporation into polymer matrices improves thermal stability and reduces flammability.

| Material | Additive | Effect |

|---|---|---|

| Polyethylene | This compound | Increased thermal stability |

| Epoxy resins | This compound | Enhanced flame resistance |

Case Study:

A study on epoxy resin formulations showed that incorporating diphenyl amidophosphate significantly improved fire resistance without compromising mechanical properties. This finding suggests its potential for use in safety-critical applications such as electronics and construction materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with diphenyl (4-chlorophenyl)amidophosphate:

Table 1: Comparative Analysis of Key Organophosphorus Compounds

*Predicted or literature values.

Key Differences and Implications

Substituent Effects

- Chlorophenyl vs. Nitrophenyl : The 4-chlorophenyl group in this compound provides moderate electron-withdrawing effects, enhancing stability without the extreme reactivity of nitro groups (e.g., in (4-nitrophenyl) phenyl phosphate) . This makes the former more suitable for applications requiring controlled degradation, such as slow-release agrochemicals.

- Amidophosphate vs. This could improve solubility in polar solvents or biological compatibility .

Acidity and Reactivity

Regulatory and Environmental Considerations

- Chlorinated aromatic compounds, such as bis(4-chlorophenyl) sulphone, are increasingly scrutinized under EU regulations due to persistence and toxicity concerns.

Q & A

Basic: What synthetic methodologies are recommended for diphenyl (4-chlorophenyl)amidophosphate, and how can its structural integrity be validated?

Answer:

The synthesis typically involves phosphorylation reactions using 4-chlorophenylamine derivatives and phosphoric acid esters. A common approach is the reaction of 4-chlorophenylamine with diphenyl phosphorochloridate under anhydrous conditions, catalyzed by triethylamine in a dichloromethane solvent at 0–5°C . Post-synthesis, structural validation requires:

- NMR Spectroscopy : , , and NMR to confirm substituent positions and phosphorus bonding environments. For example, the NMR signal typically appears near δ 0–5 ppm for amidophosphate derivatives .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., CHClNOPS, MW 423.81) and fragmentation patterns .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry, utilizing software like SHELXL for refinement .

Basic: How should researchers address discrepancies in nomenclature for this compound across literature sources?

Answer:

Naming conflicts often arise from differing prioritization of substituents under IUPAC rules. For example:

- Primary name : this compound (based on the phosphoryl group as the parent structure).

- Alternatives : [(4-Chlorophenyl)sulfamoyl] diphenyl phosphate (if prioritizing sulfonamide groups).

To resolve ambiguities, cross-reference CAS registry numbers (e.g., 16182-00-6) and use computational tools like PubChem’s IUPAC Name Generator . provides guidelines for analogous ethers, emphasizing substituent order and positional numbering .

Advanced: What computational strategies are effective in predicting the interaction of this compound with DNA?

Answer:

- Molecular Docking : Tools like AutoDock Vina can model ligand-DNA interactions. For example, the phosphoryl group may intercalate or bind minor grooves, as seen in structurally similar compounds .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can assess stability of DNA-ligand complexes over time. Key parameters include binding free energy (ΔG) and hydrogen-bonding patterns .

- In Silico Toxicity Prediction : Platforms like ProTox-II evaluate mutagenic potential by analyzing electrophilic sites (e.g., chlorophenyl groups) .

Advanced: How should experimental designs be optimized to assess cytotoxic effects of this compound in vitro?

Answer:

- Cell Line Selection : Use leukemia cell lines (e.g., HL-60) based on prior studies with analogous amidophosphates .

- Dose-Response Analysis : Test concentrations from 1–100 µM, with controls (e.g., cisplatin for comparison).

- Mechanistic Assays :

- MTT Assay : To quantify cell viability.

- Flow Cytometry : For apoptosis/necrosis profiling (Annexin V/PI staining).

- ROS Detection : Using fluorescent probes (e.g., DCFH-DA) to evaluate oxidative stress .

- Synergistic Studies : Co-treatment with nanomaterials (e.g., C60 fullerene) to enhance cytotoxicity, as demonstrated in .

Advanced: What analytical approaches resolve contradictions in reported hydrolysis rates of this compound?

Answer:

Conflicting hydrolysis data may arise from pH, temperature, or solvent variations. A systematic approach includes:

- Kinetic Studies : Monitor degradation via HPLC at varying pH (2–12) and temperatures (25–60°C).

- Isotopic Labeling : Use -water to trace hydrolysis pathways (P–O vs. C–N bond cleavage).

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) to compare activation energies of competing pathways .

Basic: What environmental persistence metrics should be considered when studying this compound?

Answer:

- Biodegradation Assays : OECD 301F tests to measure microbial degradation in aqueous systems.

- Bioaccumulation Potential : Calculate log (octanol-water coefficient); values >3 indicate bioaccumulation risk. For structurally related tris(4-chlorophenyl)methanol, log ≈ 5.2 has been reported .

- Ecotoxicology : Use Daphnia magna or Danio rerio models to assess acute/chronic toxicity, referencing EU SVHC criteria for similar chlorinated compounds .

Advanced: How can researchers optimize reaction conditions for synthesizing derivatives of this compound?

Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., DMAP) to improve yields in substitution reactions.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for nucleophilic substitution efficiency.

- High-Throughput Screening : Use robotic platforms to rapidly test >100 conditions (temperature, stoichiometry) for derivative synthesis .

Basic: What spectroscopic "red flags" indicate impurities in this compound samples?

Answer:

- NMR Peaks : Extra signals in NMR (e.g., δ 20–25 ppm suggest unreacted phosphorochloridate precursors).

- IR Absorptions : Broad O–H stretches (~3200 cm) indicate moisture contamination.

- HPLC Retention Times : Peaks eluting earlier/later than the main product may correspond to hydrolyzed byproducts (e.g., monophenyl derivatives) .

Advanced: What mechanistic insights explain the catalytic decomposition of this compound under UV light?

Answer:

- Photolytic Pathways : UV irradiation cleaves P–N bonds, generating 4-chlorophenylamine and diphenyl phosphate radicals.

- Radical Trapping : Use TEMPO to inhibit chain reactions, confirming radical intermediates via EPR spectroscopy.

- Quantum Yield Calculations : Determine efficiency using actinometry (e.g., ferrioxalate) and compare with DFT-predicted pathways .

Advanced: How can researchers validate the absence of genotoxicity in this compound?

Answer:

- Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 mix).

- Comet Assay : Quantify DNA strand breaks in human lymphocytes exposed to 10–100 µM of the compound.

- QSAR Modeling : Apply tools like Derek Nexus to predict structural alerts (e.g., aromatic chloro groups) linked to mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.